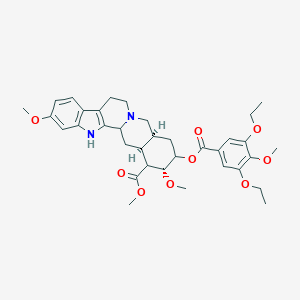![molecular formula C28H26O6 B375004 isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375004.png)
isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a biphenyl group, a chromenone moiety, and an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl and chromenone moieties may play a role in binding to these targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutyl propionate: A simpler ester with different functional groups.
Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.
Chromenone derivatives: Molecules that share the chromenone core but have varying side chains.
Uniqueness
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of biphenyl and chromenone moieties, which confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C28H26O6 |
|---|---|
Poids moléculaire |
458.5g/mol |
Nom IUPAC |
2-methylpropyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C28H26O6/c1-18(2)16-32-28(30)19(3)33-23-13-14-24-25(15-23)31-17-26(27(24)29)34-22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-15,17-19H,16H2,1-3H3 |
Clé InChI |
AQPJOZACCFGAAD-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B374922.png)
![N-{2-[(3-BROMONAPHTHALEN-2-YL)OXY]-5-CHLOROPHENYL}-2-HYDROXY-3,5-DIIODOBENZAMIDE](/img/structure/B374923.png)
![12-(3-bromopropylidene)-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B374926.png)
![dibenzo[b,e]oxepin-6(11H)-one](/img/structure/B374929.png)
![8-methoxydibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374931.png)
![4-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine](/img/structure/B374933.png)
![[5-(2-Bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374934.png)

![[5-(4-Isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374939.png)

![[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374942.png)
![{5-[3-Methoxy-4-(prop-2-ynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid](/img/structure/B374943.png)
![{5-[1-(4-Chlorophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374944.png)
